molecular formula C10H7Cl3O3 B1660752 1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)- CAS No. 82735-28-2

1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)-

Cat. No. B1660752
CAS RN: 82735-28-2
M. Wt: 281.5 g/mol
InChI Key: HABLWZDPICOODV-UHFFFAOYSA-N
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Description

1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)-, also known as methoxychlor, is a synthetic organic compound that was widely used as an insecticide and acaricide until it was banned in many countries due to its harmful effects on the environment and human health. Despite its ban, methoxychlor continues to be of scientific interest due to its unique chemical structure and potential applications in various fields of research.

Mechanism of Action

Methoxychlor acts as an insecticide by disrupting the nervous system of insects. It binds to specific receptors in the insect's nervous system, leading to the overstimulation of nerve cells and ultimately causing paralysis and death.
Biochemical and Physiological Effects:
Methoxychlor has been shown to have a variety of biochemical and physiological effects on both animals and humans. In animal studies, exposure to 1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)- has been linked to reproductive and developmental toxicity, as well as neurotoxicity and immunotoxicity. In humans, 1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)- exposure has been associated with increased risk of breast cancer and other health problems.

Advantages and Limitations for Lab Experiments

One advantage of using 1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)- in lab experiments is its stability and relatively low toxicity compared to other organochlorine pesticides. However, its use is limited by its ban in many countries and its potential to persist in the environment and accumulate in living organisms.

Future Directions

Future research on 1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)- could focus on developing safer and more effective alternatives to traditional pesticides, as well as investigating its potential applications in fields such as drug discovery and environmental remediation. Additionally, further studies are needed to fully understand the mechanisms of action and health effects of 1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)-, particularly in humans.

Scientific Research Applications

Methoxychlor has been used in various scientific research studies due to its potential applications in fields such as toxicology, pharmacology, and environmental science. For example, 1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)- has been used as a model compound to study the metabolism and toxicity of other organochlorine pesticides. It has also been used to investigate the effects of environmental pollutants on reproductive health and development.

properties

IUPAC Name

6-methoxy-3-(trichloromethyl)-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3O3/c1-15-5-2-3-6-7(4-5)9(14)16-8(6)10(11,12)13/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABLWZDPICOODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(OC2=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701002866
Record name 6-Methoxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)-

CAS RN

82735-28-2
Record name 1(3H)-Isobenzofuranone, 6-methoxy-3-(trichloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082735282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A oven-dried 25 mL three neck round-bottomed flask containing a stirring bar was fitted with a drying tube (CaCl2) and was charged with m-methoxybenzoic acid (5.04 g, 17.91 mmol) followed by chloral hydrate (2.96 g, 17.91 mmol). Concentrated H2SO4 (12.0 mL) was added and the reaction mixture was left stirring at room temperature for 24 h. It was then poured onto ice, a thick precipitate formed and the mixture was left stirring vigorously until the ice was dissolved. The precipitate was filtered, washed with water and dried. The solid was recrystallised from ethanol, the crystals were then filtered and dried to yield 6-methoxy-3-(trichloromethyl)isobenzofuran-1(3H)-one as off-white needles (3.16 g, 63%). Spectral data for this compound were consistent with those in the literature. M.p. 134-136° C. (lit. m.p. 136-137° C.); 1H NMR (400 MHz, DMSO-d6): δ=7.88 (d, J=8.3 Hz, 1H), 7.49-7.39 (m, 2H), 6.54 (s, 1H), 3.90 (s, 3H).
[Compound]
Name
three
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.04 g
Type
reactant
Reaction Step Three
Quantity
2.96 g
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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